molecular formula C18H27N3O B2612615 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034257-01-5

2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2612615
CAS No.: 2034257-01-5
M. Wt: 301.434
InChI Key: GNYMSNNLGLCCEM-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a cyclopentyl group, a pyridinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide typically involves multi-step organic reactions One common approach is to start with the preparation of the piperidinyl intermediate, which is then coupled with the pyridinyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamide
  • 2-cyclopentyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
  • 2-cyclopentyl-N-((1-(quinolin-3-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-cyclopentyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide exhibits unique properties due to the specific positioning of the pyridinyl group. This positioning can influence the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-cyclopentyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c22-18(12-15-4-1-2-5-15)20-13-16-7-10-21(11-8-16)17-6-3-9-19-14-17/h3,6,9,14-16H,1-2,4-5,7-8,10-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYMSNNLGLCCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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